molecular formula C14H14ClNO3S B8648412 Ethyl 8-chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylate CAS No. 861397-35-5

Ethyl 8-chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylate

Cat. No.: B8648412
CAS No.: 861397-35-5
M. Wt: 311.8 g/mol
InChI Key: VGAZPQSBLFQPJN-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chlorine, ethylthio, hydroxy, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The chloro, ethylthio, hydroxy, and carboxylate groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the ethylthio group can be introduced via nucleophilic substitution with ethylthiol.

    Esterification: The carboxylate group is typically introduced through esterification reactions using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, nucleophilic reagents

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

Ethyl 8-chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylate has been explored for various scientific research applications, including:

    Medicinal Chemistry: It has potential as a lead compound for the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, especially those involving quinoline derivatives.

    Industrial Applications: It may find use in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial survival. In anticancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline-3-carboxylate derivatives: Various derivatives with different substituents at the quinoline core.

Uniqueness

Ethyl 8-chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylthio and hydroxy groups, in particular, may enhance its activity and selectivity compared to other quinoline derivatives.

Properties

CAS No.

861397-35-5

Molecular Formula

C14H14ClNO3S

Molecular Weight

311.8 g/mol

IUPAC Name

ethyl 8-chloro-2-ethylsulfanyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H14ClNO3S/c1-3-19-14(18)10-12(17)8-6-5-7-9(15)11(8)16-13(10)20-4-2/h5-7H,3-4H2,1-2H3,(H,16,17)

InChI Key

VGAZPQSBLFQPJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1=O)C=CC=C2Cl)SCC

Origin of Product

United States

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